

3-(Cyclohexanesulfonyl)azetidine chemical structure and properties

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Compound of Interest

Compound Name: 3-(Cyclohexanesulfonyl)azetidine

Cat. No.: B1404888

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An In-depth Technical Guide to 3-(Cyclohexanesulfonyl)azetidine

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of **3-(Cyclohexanesulfonyl)azetidine**. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Properties

3-(Cyclohexanesulfonyl)azetidine is a saturated heterocyclic compound featuring a four-membered azetidine ring substituted at the 3-position with a cyclohexanesulfonyl group. The presence of the sulfone moiety significantly influences the polarity and potential biological activity of the azetidine core.

Chemical Structure:

The chemical structure of **3-(Cyclohexanesulfonyl)azetidine** is characterized by a central azetidine ring, a four-membered heterocycle containing one nitrogen atom. A cyclohexanesulfonyl group is attached to the third carbon atom of this ring.

Molecular Formula: C₉H₁₇NO₂S

Canonical SMILES: C1CC(S(=O)(=O)C2CNC2)CCC1^[1]

While specific experimental data for the physicochemical properties of **3-(Cyclohexanesulfonyl)azetidine** are not readily available in the public domain, the properties of its constituent functional groups, azetidine and cyclohexanesulfonyl chloride, can provide some context. Azetidine is a colorless liquid with a boiling point of 61-62 °C and is miscible in water.

A derivative, 1-cyclobutanecarbonyl-**3-(cyclohexanesulfonyl)azetidine**, has a reported molecular weight of 285.4 g/mol and the CAS number 1798034-55-5.[2] Another related compound, **3-(Cyclohexanesulfonyl)azetidine**; trifluoroacetic acid salt, has a molecular weight of 317.33 g/mol .[1]

Table 1: Calculated Physicochemical Properties of **3-(Cyclohexanesulfonyl)azetidine**

Property	Value	Source
Molecular Weight	203.30 g/mol	ChemDraw
XLogP3	0.8	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	3	PubChem
Rotatable Bond Count	2	PubChem
Exact Mass	203.09799 g/mol	PubChem
Monoisotopic Mass	203.09799 g/mol	PubChem
Topological Polar Surface Area	54.9 Å ²	PubChem
Heavy Atom Count	13	PubChem

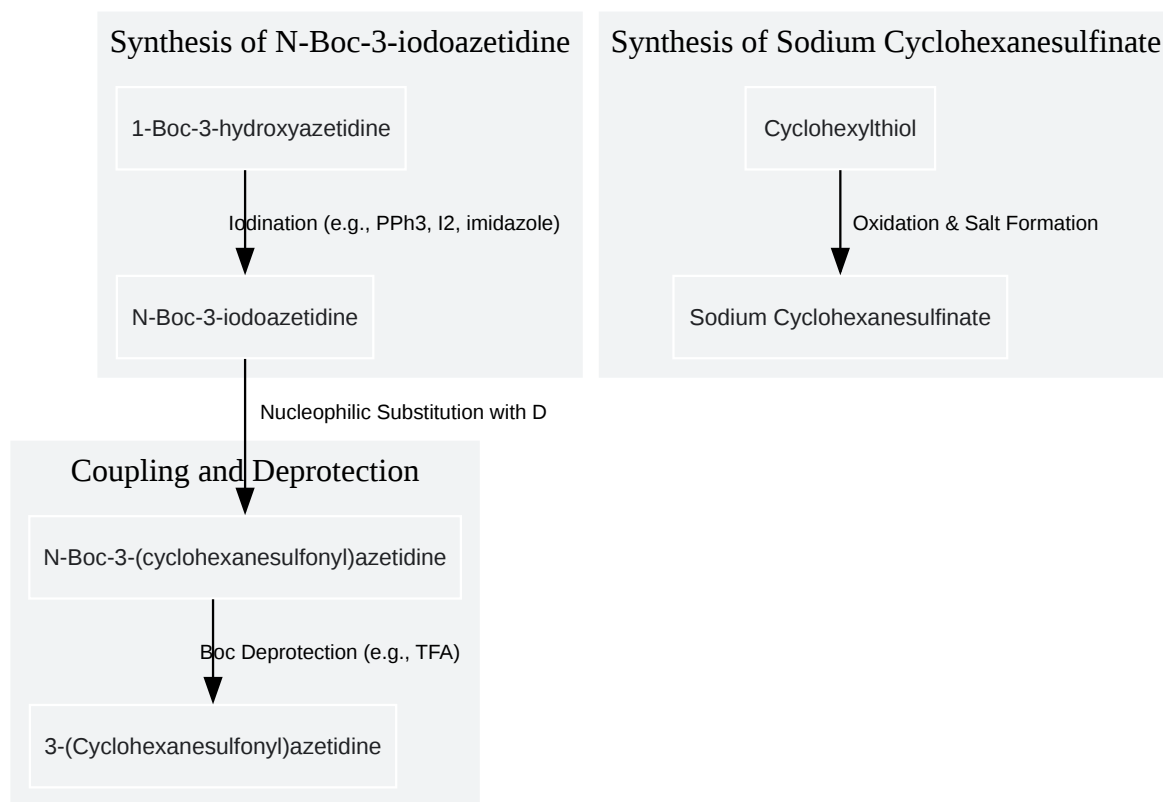
Note: The data in this table are computationally predicted and have not been experimentally verified.

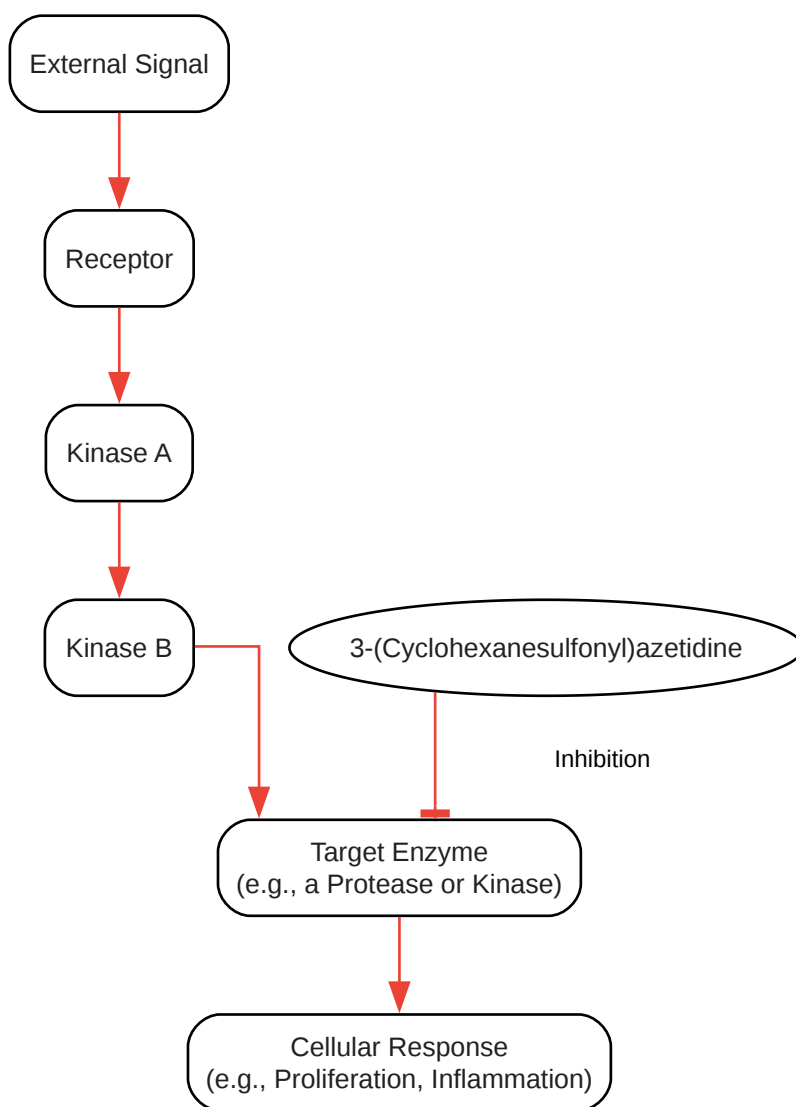
Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **3-(Cyclohexanesulfonyl)azetidine** is not available in peer-reviewed literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of 3-substituted azetidines and sulfones.

A common strategy involves the reaction of a suitable azetidine precursor with cyclohexanesulfonyl chloride. One possible approach would be the nucleophilic substitution of a leaving group at the 3-position of an N-protected azetidine with a cyclohexylsulfinate salt, followed by oxidation to the sulfone. Alternatively, a more direct route could involve the reaction of 3-iodo-N-Boc-azetidine with sodium cyclohexanesulfinate, followed by deprotection.

Proposed Synthetic Workflow:





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References

- 1. Buy 3-(Cyclohexanesulfonyl)azetidine; trifluoroacetic acid [smolecule.com]
- 2. 1-cyclobutanecarbonyl-3-(cyclohexanesulfonyl)azetidine | 1798034-55-5 | Buy Now [molport.com]

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